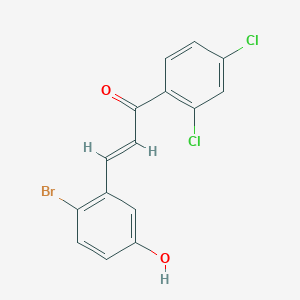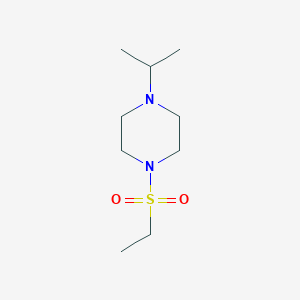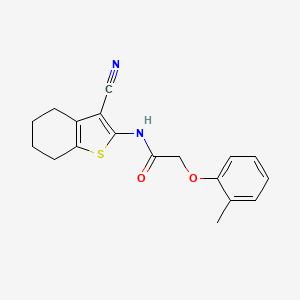![molecular formula C20H33N3O3 B10883709 2-{4-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10883709.png)
2-{4-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol is a complex organic compound that features a piperazine and piperidine moiety linked to a dimethoxybenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol typically involves multi-step organic reactions. One common method involves the reaction of 2,3-dimethoxybenzyl chloride with piperidine to form 1-(2,3-dimethoxybenzyl)piperidine. This intermediate is then reacted with piperazine in the presence of a suitable base to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce nitro or halogen groups to the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-{4-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-{4-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets in the body. This compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-Dimethoxybenzyl)piperidine: Shares the dimethoxybenzyl and piperidine moieties but lacks the piperazine group.
4-(2,3-Dimethoxybenzyl)piperazine: Contains the dimethoxybenzyl and piperazine moieties but lacks the piperidine group.
2-{4-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol: Similar structure but with a different substitution pattern on the benzyl group.
Uniqueness
The uniqueness of 2-{4-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic development.
Eigenschaften
Molekularformel |
C20H33N3O3 |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
2-[4-[1-[(2,3-dimethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H33N3O3/c1-25-19-5-3-4-17(20(19)26-2)16-22-8-6-18(7-9-22)23-12-10-21(11-13-23)14-15-24/h3-5,18,24H,6-16H2,1-2H3 |
InChI-Schlüssel |
UMTNDNZSBLPKPM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)CN2CCC(CC2)N3CCN(CC3)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-{1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)imino]}dibenzoic acid](/img/structure/B10883627.png)
![N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide](/img/structure/B10883630.png)
![2-(4-methoxyphenyl)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10883637.png)
![(E)-16-benzylidene-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10883638.png)

![9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]-](/img/structure/B10883653.png)
![3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B10883657.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyrrolidin-1-yl)piperidine](/img/structure/B10883664.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine](/img/structure/B10883679.png)


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B10883696.png)

